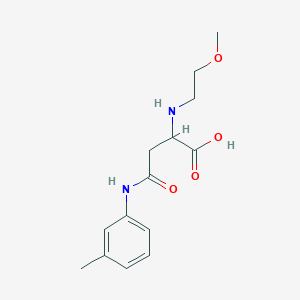

2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is an organic molecule that contains functional groups such as methoxyethylamine , which is an organic building block, and a carboxylic acid group. It also seems to contain a m-tolylamino group, which is derived from toluene, a common organic solvent.

Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the amine group could participate in nucleophilic substitution reactions, and the carboxylic acid group could undergo reactions typical of carboxylic acids .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Behavior

2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid and its derivatives have been explored for their unique chemical properties and applications in synthetic organic chemistry. These compounds are involved in various chemical reactions that demonstrate their potential in the synthesis of complex molecules and biomolecules.

Stereoselective Reductions : A study by Berkeš, Kolarovič, and Považanec (2000) showcased a highly stereoselective reduction process of γ-oxo-α-amino acids, resulting in syn-γ-hydroxy-α-amino acids. This method highlights the application of 2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid in producing enantiomerically pure compounds, which have significant implications in pharmaceutical synthesis and material science (Berkeš, Kolarovič, & Považanec, 2000).

Unnatural Amino Acids and Peptide Synthesis : Nowick et al. (2000) developed an unnatural amino acid that mimics a tripeptide β-strand, forming β-sheet-like hydrogen-bonded dimers. This work underlines the utility of derivatives of 2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid in designing peptide mimetics and studying protein-protein interactions, which can further our understanding of biological processes and contribute to novel drug designs (Nowick et al., 2000).

Glycopeptide Mimics : The synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, as reported by Carrasco et al. (2006), is an example of how derivatives of 2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid are used in the synthesis of glycopeptide mimics. This approach is pivotal in the study of glycoproteins, which play crucial roles in biological recognition processes, thus having implications in the development of therapeutic agents and biomaterials (Carrasco et al., 2006).

Polymorphism and Crystallization Studies : The research conducted by Nakata et al. (2009) on MPPO, a compound structurally similar to 2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid, elucidates the understanding of polymorphism and crystallization behavior. This knowledge is crucial for pharmaceutical development, as it affects drug formulation, stability, and bioavailability (Nakata et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-methoxyethylamino)-4-(3-methylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-10-4-3-5-11(8-10)16-13(17)9-12(14(18)19)15-6-7-20-2/h3-5,8,12,15H,6-7,9H2,1-2H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZJNWBVNASKJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2768775.png)

![N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2768776.png)

![2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2768778.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2768784.png)

![1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2768785.png)

![2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2768795.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2768798.png)